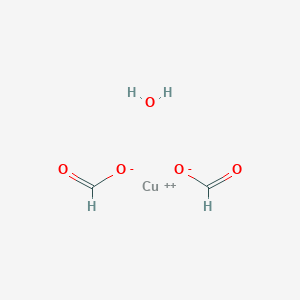

Copper(II) formate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper(II) formate hydrate is a royal blue material . It is obtained by crystallization from solutions at temperatures of 75-85°C . Crystallization from solutions at temperatures of 50-60°C results in the formation of a metastable dihydrate . A tetrahydrate can be produced by crystallization at lower temperatures .

Synthesis Analysis

Copper(II) formate hydrate is synthesized by the decomposition of copper formate clusters in the gas phase by infrared multiple photon dissociation . The decomposition process includes the formation of formic acid or loss of hydrogen atoms, leading to a variety of Cu(I) (HCO2)2n+1 .Molecular Structure Analysis

The molecular structure of Copper(II) formate hydrate is represented by the linear formula: (HCO2)2Cu · xH2O . The molecular weight of the anhydrous basis is 153.58 .Chemical Reactions Analysis

The decomposition of copper formate clusters is investigated in the gas phase by infrared multiple photon dissociation of Cu(II) . The decomposition of larger clusters (n>2) takes place exclusively by the sequential loss of neutral copper formate units Cu(II) (HCO2)2 or Cu(II)2(HCO2)4, leading to clusters with n=1 or n=2 .Physical And Chemical Properties Analysis

Copper(II) formate hydrate is a large, light blue, monoclinic powder . It is formed by dehydration over CaCl2, under reduced pressure .Applications De Recherche Scientifique

Solar Energy Applications

Copper(II) formate hydrate is used in solar energy applications due to its non-aqueous solubility. It is sold under the trade name AE Organo-Metallics™ for such uses, which can sometimes be achieved with nanoparticles and by thin film deposition .

Water Treatment Applications

This compound is also employed in water treatment applications, leveraging its properties as part of organo-metallic compounds that require non-aqueous solubility .

Antibacterial Agent for Cellulose Treatment

It serves as an antibacterial agent in the treatment of cellulose, providing a means to protect and preserve the integrity of cellulose-based materials .

Preservation of Cultural Heritage

Copper(II) formate hydrate can form on heritage objects as a degradation product due to the use of wood products or other sources of formic acid and formaldehyde, especially related to alkaline surfaces .

Mécanisme D'action

Target of Action

Copper(II) formate hydrate primarily targets alkaline surfaces . These surfaces transform formaldehyde directly into formate, which is a key process in the action of this compound . The compound also interacts with Cu(II) ions , forming a two-dimensional distorted triangular-lattice magnetic network .

Mode of Action

Copper(II) formate hydrate forms a unique layered structure held by interlayer weak axial Cu-O formate bonds and O-H water ⋯O formate hydrogen bonds . The Cu(II) ions are connected by anti-anti formates via short basal Cu-O bonds . This structure remains unchanged until dehydration occurs, which produces the layered anhydrous β-Cu(HCOO)2 .

Biochemical Pathways

It’s known that the compound plays a role in the formation of formates on alkaline surfaces, such as in glass-induced metal corrosion (gim) or calcium carbonate degradation .

Pharmacokinetics

It’s known that the compound can be prepared by hydrolysis of formate ions in concentrated aqueous solutions of copper formate . This suggests that the compound may have some solubility in water, which could impact its bioavailability.

Result of Action

The result of Copper(II) formate hydrate’s action is the formation of a two-dimensional distorted triangular-lattice magnetic network of Cu(II) ions . This network exhibits a global spin-canted antiferromagnetism with the Néel temperature of 32.1 K .

Action Environment

Environmental factors can influence the action of Copper(II) formate hydrate. For instance, the compound’s action is often related to alkaline surfaces, which can transform formaldehyde directly into formate . Additionally, the compound’s structure remains unchanged until dehydration occurs, suggesting that the presence of water can influence its stability .

Safety and Hazards

Orientations Futures

Copper(II) formate hydrate has potential applications in various fields. For instance, a thermally triggered self-reducible copper ink has been developed to print conductive patterns on flexible substrates . This ink contains only copper formate (CuF) and monoisopropanol amine (MIPA) . The ink can also be printed on flexible substrates, such as polyethylene terephthalate (PET) or polyimide (PI) thin films, to create highly-conductive tracks with a strong mechanical stability .

Propriétés

IUPAC Name |

copper;diformate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHDJXFJXJZYGO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4CuO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(II) formate hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

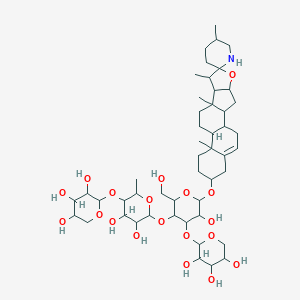

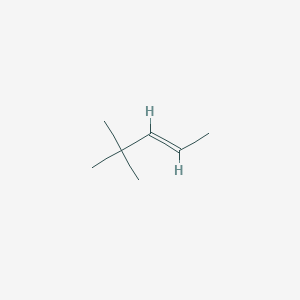

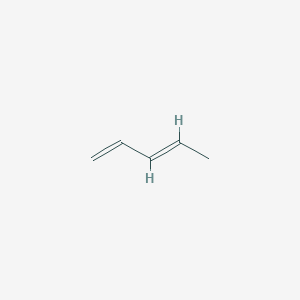

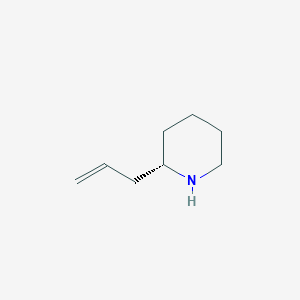

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)

![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)